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Rheumatoid Arthritis (RA) -
Clinical Trials

| FINCH 1-3 Trials [1] | Phase 3 RCTs in patients with inadequate response to MTX or bDMARDs, or who

were MTX-naive. | Pain Reduction (VAS): Significant reductions from week 2, sustained over time. [1]

DAS28-CRP Remission + Low Pain: At week 24, 35.8% (200 mg) and 25.0% (100 mg) achieved both

DAS28-CRP remission and VAS pain ≤20 mm. [1] | N/A for this specific analysis | | Rheumatoid Arthritis

(RA) - Real-World | | | | | FILOSOPHY & PARROTFISH (Pooled Interim Analysis) [2] | Prospective

observational studies; 1,309 patients with up to 24 months of follow-up. | CDAI Remission/LDA: At Month

24, achieved by 88.2% of AT-naïve and 70.9% of AT-experienced patients. [2] DAS28-CRP Remission: At

Month 24, achieved by 85.2% of AT-naïve and 78.0% of AT-experienced patients. [2] | Persistence: 84.9% at

6 months. [2] Discontinuation: 25.1% (Lack of efficacy: 40.1%; Adverse events: 38.6%). [2] | | Belgian

TARDIS Registry [3] | Real-world cohort; 405 patients assessed at 3 months. | Remission (DAS28 <2.6):

61% of patients. [3] Low Disease Activity (DAS28 ≤3.2): 81% of patients. [3] HAQ-DI MCID: 70% of

patients. [3] | Continuation: 92% continued filgotinib at first follow-up. [3] | | Ulcerative Colitis (UC) -

Real-World | | | | | UK Multicentre Cohort [4] | Retrospective study; 286 patients with UC. | Clinical

Response (8-12 weeks): 65% of patients. [4] Clinical Remission (8-12 weeks): 51% of patients. [4]
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Corticosteroid Cessation: 78% of patients on steroids at baseline were steroid-free. [4] | Persistence: 66%

at 12 months. [4] Adverse Events: Recorded in 30/286 patients (10.5%), leading to discontinuation in 8

patients. [4] |

Key Experimental Protocols from the Data

To help you interpret the data, here are the methodologies used in the cited clinical trials and real-world

studies.

Clinical Trial Protocol: FINCH 1-3 Studies

The foundational Phase 3 data for filgotinib in RA comes from the FINCH 1, 2, and 3 trials. [1]

Design: Randomized, double-blind, placebo- and active-controlled trials.
Population: Patients with active, moderate-to-severe RA.

FINCH 1: Inadequate response to methotrexate (MTX). Compared filgotinib (100/200 mg) +
MTX vs. adalimumab + MTX vs. placebo + MTX.

FINCH 2: Inadequate response to biologic DMARDs. Compared filgotinib (100/200 mg) vs.
placebo, both with conventional DMARDs.

FINCH 3: MTX-naïve patients. Compared filgotinib (100/200 mg) + MTX vs. filgotinib 200 mg
monotherapy vs. MTX monotherapy.

Primary Endpoints: Included the proportion of patients achieving an ACR20 response at Week 12
(FINCH 2 & 3) or Week 24 (FINCH 1).

Pain Assessment: A key patient-reported outcome was pain, measured on a 100 mm Visual
Analogue Scale (VAS) at multiple time points. [1]

Real-World Study Protocol: UK UC Cohort

The large real-world study in Ulcerative colitis used the following method: [4]

Design: Retrospective, observational cohort evaluation across nine UK centers.

Population: Adult patients with endoscopically and histologically confirmed UC who were initiated on
filgotinib. The "active disease population" for effectiveness analysis required both clinical activity and

objective inflammation (elevated CRP, calprotectin, or active endoscopy) at baseline.
Data Collection: Data was collected from medical records at three timepoints: Baseline, Post-
induction (8-12 weeks), and during Maintenance (most recent review).
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Outcomes:
Effectiveness: Clinical response (reduction in SCCAI ≥2 or PMS ≥3) and clinical remission
(SCCAI ≤2 or PMS ≤1). Corticosteroid cessation and biomarker (CRP, calprotectin) reduction

were also assessed.
Persistence: Calculated using Kaplan-Meier analysis.

Safety: All adverse events were recorded.

Mechanism of Action: JAK-STAT Signaling Pathway

The following diagram illustrates filgotinib's preferential JAK1 inhibition mechanism within the JAK-STAT

pathway, which is central to its therapeutic effect.
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Interpretation of Comparative Data
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Consistency in RA: The real-world data strongly supports the clinical trial findings. The high rates of

DAS28-CRP remission and LDA observed in the FILOSOPHY study (up to 85% at 24 months) are
consistent with the robust responses in the FINCH trials. [2] [1] The rapid and sustained pain relief, a

critical outcome for patients, is confirmed in both settings. [1]
Effectiveness in UC: The real-world data for UC shows that filgotinib is effective in a

heterogeneous patient population, including over 50% who had failed previous advanced therapies.
[4] The clinical remission rate of 51% post-induction and 66% treatment persistence at one year

demonstrate its value in a difficult-to-treat real-world cohort. [4]
Safety Profile: Real-world evidence across conditions confirms the acceptable safety and tolerability

of filgotinsky, with adverse event-driven discontinuation rates remaining low (2.8% in the large UC
cohort). [4] This is crucial for informing clinical decision-making.

In summary, the available evidence robustly indicates that filgotinib's effectiveness and safety profile

observed in tightly controlled clinical trials successfully translates to diverse and complex patient

populations in routine clinical practice.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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